2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate
Overview
Description
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate is a chemical compound known for its unique structure and properties. It is a benzotriazole derivative with a methacryloyloxyethyl group, which makes it useful in various applications, particularly in the field of polymer chemistry. This compound is often used as a UV absorber due to its ability to absorb ultraviolet light and protect materials from UV-induced degradation .
Mechanism of Action
Target of Action
The primary target of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate is ultraviolet (UV) radiation . This compound belongs to the class of acrylate monomers and is commonly used as a UV absorber or stabilizer .
Mode of Action
This compound absorbs UV radiation and dissipates the energy in the form of heat . This process occurs on a sub-picosecond timescale . For the benzotriazole class of UV absorbers, the mechanism of excited-state deactivation is due to an excited-state intramolecular proton transfer .
Biochemical Pathways
Instead, it acts as a protective agent, preventing damage to materials caused by UV radiation .
Pharmacokinetics
Its primary function is to remain within the material it is added to and provide ongoing protection against UV radiation .
Result of Action
The primary result of the action of this compound is the protection of materials from the harmful effects of UV radiation . This includes polymers, coatings, adhesives, intraocular lenses, and other materials .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the intensity of UV radiation, temperature, and the presence of other chemicals . The compound is designed to provide stable and effective protection under a wide range of conditions .
Biochemical Analysis
Biochemical Properties
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate plays a significant role in biochemical reactions, particularly in the stabilization of polymers and other materials. It interacts with various enzymes, proteins, and other biomolecules to provide UV protection. The compound’s benzotriazole moiety is responsible for its UV-absorbing properties, which help in preventing the degradation of materials exposed to sunlight. The hydroxyl group in the phenyl ring allows for hydrogen bonding with proteins and enzymes, enhancing its stability and effectiveness as a UV stabilizer .
Cellular Effects
This compound influences various cellular processes by protecting cells from UV-induced damage. It helps in maintaining cell function by preventing the breakdown of cellular components such as DNA, proteins, and lipids. The compound’s ability to absorb UV radiation reduces the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular structures. This protective effect is crucial for maintaining cellular homeostasis and preventing cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to absorb UV radiation and dissipate the energy as heat. This process prevents the UV radiation from reaching and damaging the underlying materials or cells. The benzotriazole moiety in the compound acts as a chromophore, absorbing UV light and undergoing a reversible photochemical reaction that releases the absorbed energy as heat. This mechanism helps in protecting materials and cells from UV-induced degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal conditions but can degrade when exposed to prolonged UV radiation. The degradation products may have different properties and could potentially affect the stability and effectiveness of the compound as a UV stabilizer. Long-term studies have shown that the compound can maintain its protective effects for extended periods, but its stability may decrease over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively protects against UV-induced damage without causing any adverse effects. At higher doses, it may exhibit toxic effects, including skin irritation and potential systemic toxicity. Threshold effects have been observed, where the protective effects plateau at a certain dosage, and increasing the dose further does not enhance the protection .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a UV stabilizer. The compound interacts with enzymes and cofactors involved in the detoxification of reactive oxygen species and the repair of UV-induced damage. It may also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in localizing the compound to specific cellular compartments where it can exert its protective effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization to areas exposed to UV radiation, such as the cell membrane and nucleus, enhances its protective effects. The compound’s activity may be modulated by its interactions with other biomolecules in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate typically involves the reaction of 2-hydroxy-5-nitrobenzotriazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is often obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacryloyloxy group allows the compound to undergo radical polymerization, forming copolymers with other monomers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used under conditions such as elevated temperatures and inert atmospheres.
Major Products
Substitution Reactions: Products include alkylated derivatives of the compound.
Polymerization: The major products are copolymers with enhanced UV-absorbing properties.
Scientific Research Applications
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of UV-absorbing polymers.
Biology: Investigated for its potential in protecting biological samples from UV damage.
Medicine: Explored for use in drug delivery systems due to its ability to form stable polymers.
Industry: Utilized in coatings, adhesives, and plastics to enhance UV resistance
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-N-methacrylamidobenzoic acid: Another UV absorber with similar applications in polymer chemistry.
3-(Acryloyloxy)-2-hydroxypropyl methacrylate: Used in creating surfaces with reduced fouling characteristics.
Uniqueness
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate is unique due to its combination of a benzotriazole moiety and a methacryloyloxy group, which provides both UV absorption and polymerization capabilities. This dual functionality makes it particularly valuable in applications requiring durable UV protection .
Properties
IUPAC Name |
2-[3-(benzotriazol-2-yl)-4-hydroxyphenyl]ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(2)18(23)24-10-9-13-7-8-17(22)16(11-13)21-19-14-5-3-4-6-15(14)20-21/h3-8,11,22H,1,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYCUECVHJJFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96478-13-6 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96478-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0072980 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0072980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
96478-09-0 | |
Record name | 2-(2′-Hydroxy-5′-methacryloxyethylphenyl)-2H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96478-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl)ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0072980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxy-5-(2-(methacryloyloxy)ethyl)phenyl)-2H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-2-PROPENOIC ACID, 2-[3-(2H-BENZOTRIAZOL-2-YL)-4HYDROXYPHENYL]ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7DR7U7VUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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